molecular formula C23H21N3O3S B2507630 ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 2034585-21-0

ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2507630
CAS No.: 2034585-21-0
M. Wt: 419.5
InChI Key: WXAFFUFFOXKJQN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is an organic compound with a complex structure featuring pyrrolopyrimidine and phenyl groups. This compound is known for its potential in various research fields due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the ethylthioacetate group. The reaction conditions often require:

  • Catalysts like palladium

  • Solvents such as dichloromethane or toluene

  • Heating conditions around 70-90°C

  • Protective atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production would scale up these laboratory methods using continuous flow reactors to ensure consistent quality and yield. Optimization of solvent recovery and catalyst recycling are crucial for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate undergoes several types of reactions including:

  • Oxidation: : Often yields sulfoxide or sulfone derivatives.

  • Reduction: : Can lead to the reduction of the pyrimidine ring or the ketone group.

  • Substitution: : Commonly involves electrophilic or nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Substitution: : Bases like sodium hydride (NaH), nucleophiles such as amines, and electrophiles like alkyl halides

Major Products Formed

  • Oxidation produces sulfoxide and sulfone derivatives.

  • Reduction typically yields alcohol or alkane derivatives.

  • Substitution leads to various functionalized pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

It serves as a lead compound in the development of enzyme inhibitors and receptor modulators, often used in biochemical assays to understand enzyme functions.

Medicine

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

Compared to similar compounds, ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate offers unique advantages due to its specific substitutions that enhance its binding affinity and selectivity for certain biological targets.

Similar Compounds

  • Ethyl 2-((4-oxo-7-phenyl-3-(4-fluorophenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

  • Ethyl 2-((4-oxo-7-phenyl-3-(p-methoxyphenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Each of these compounds has subtle differences in their aromatic substitutions, impacting their chemical behavior and biological activity uniquely.

For more in-depth specifics, it’s always valuable to refer to specialized chemical databases or literature. What's catching your interest about this compound?

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-24-21(20)22(28)26(23)17-11-9-15(2)10-12-17/h4-13,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAFFUFFOXKJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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